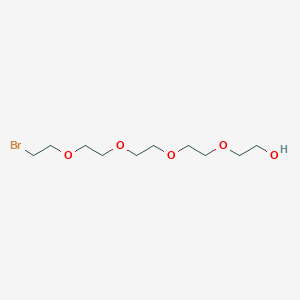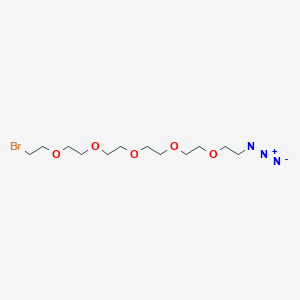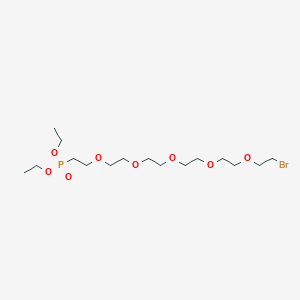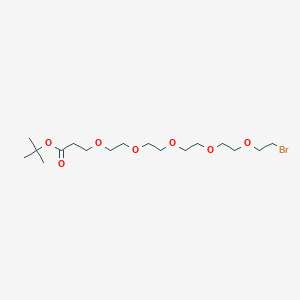
Carboxy-PEG5-sulfonsäure
Übersicht
Beschreibung
Carboxy-PEG5-sulfonic acid is a non-cleavable linker for bio-conjugation . It contains a SO3H group and a COOH/Carboxylic Acid group linked through a linear PEG chain .
Synthesis Analysis
Carboxy-PEG5-sulfonic acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The terminal carboxylic acid can participate in reactions with primary amines in the presence of activators such as EDC and HATU .Molecular Structure Analysis
The molecular weight of Carboxy-PEG5-sulfonic acid is 374.4 g/mol . It contains a total of 49 bonds, including 23 non-H bonds, 3 multiple bonds, 18 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, 5 ethers (aliphatic), and 1 sulfonic .Chemical Reactions Analysis
The terminal carboxylic acid of Carboxy-PEG5-sulfonic acid can participate in reactions with primary amines in the presence of activators such as EDC and HATU . Sulfonic acid can undergo esterification, halogenation, and replacement reactions .Physical And Chemical Properties Analysis
Carboxy-PEG5-sulfonic acid has a molecular weight of 374.4 g/mol . It is soluble in DMSO and water . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Katalysator für die Veresterung von Salicylsäure
Carboxy-PEG5-sulfonsäure wurde als Katalysator für die Veresterung von Salicylsäure verwendet {svg_1}. Die Acidität von PEG–SO 3 H und PEG–CA wurde untersucht, um ihre katalytische Effizienz bei der umweltfreundlichen Produktion von Methylsalicylat durch Veresterung von Salicylsäure mit Methanol als Reaktant und Lösungsmittel zu untersuchen {svg_2}.
Herstellung von Methylsalicylat
Die Verbindung wurde bei der Herstellung von Methylsalicylat verwendet, einem Bestandteil von Wintergrün und anderen Pflanzen wie Amblyomma veriegatum {svg_3}. Methylsalicylat wird für eine Vielzahl medizinischer Zwecke eingesetzt, darunter die Behandlung von Muskelschmerzen {svg_4}.
Einsatz in der Nanotechnologie
In der Nanotechnologie werden Carbonsäuren wie this compound als Oberflächenmodifikatoren verwendet, um die Dispersion und Einarbeitung von metallischen Nanopartikeln oder Kohlenstoffnanostrukturen zu fördern {svg_5}.
Anwendungen in Polymeren
Carbonsäuren finden Anwendungen im Bereich der Polymere, z. B. als Monomere, Additive, Katalysatoren usw {svg_6}. Sie können verwendet werden, um die texturalen Eigenschaften von polymergestützten Katalysatoren durch Veränderung der Synthesebedingungen zu beeinflussen {svg_7}.
Organische Synthese
Carbonsäuren werden in der organischen Synthese verwendet, um kleine Moleküle, Makromoleküle, synthetische oder natürliche Polymere zu erhalten {svg_8}. Sie können extrahiert oder synthetisiert werden und weisen eine chemische Struktur auf, die stark polar ist und in organischen Reaktionen aktiv ist, wie z. B. Substitution, Eliminierung, Oxidation, Kupplung usw {svg_9}.
Arzneimittelverabreichung ins Gehirn
Sulfonierte Moleküle wie this compound finden Anwendungen in der kontrollierten und gezielten Arzneimittelverabreichung ins Gehirn {svg_10}. Dies bietet Lösungen für die Herausforderungen, die durch die Undurchlässigkeit der Blut-Hirn-Schranke entstehen {svg_11}.
Wirkmechanismus
Target of Action
Carboxy-PEG5-sulfonic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound contains a carboxylic acid and a sulfonic acid end group . The terminal carboxylic acid can participate in reactions with primary amines in the presence of activators such as EDC and HATU . Sulfonic acid can undergo esterification, halogenation, and replacement reactions . These interactions allow the compound to form a bridge between the E3 ubiquitin ligase and the target protein, facilitating the degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway involved in the action of Carboxy-PEG5-sulfonic acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking the target protein to an E3 ubiquitin ligase, PROTACs enable the selective degradation of specific proteins .
Result of Action
The primary result of the action of Carboxy-PEG5-sulfonic acid is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O10S/c14-13(15)1-2-19-3-4-20-5-6-21-7-8-22-9-10-23-11-12-24(16,17)18/h1-12H2,(H,14,15)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXDKCHNWPCUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCS(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167331 | |
| Record name | Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1817735-38-8 | |
| Record name | Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide](/img/structure/B606415.png)

![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)
![8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606421.png)